molecular formula C12H24N2O9 B3429774 beta-D-glucosaminyl-(1->4)-beta-D-glucosamine CAS No. 77224-08-9

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

Cat. No.: B3429774
CAS No.: 77224-08-9
M. Wt: 340.33 g/mol
InChI Key: QLTSDROPCWIKKY-PMCTYKHCSA-N
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Description

Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: is a disaccharide composed of two beta-D-glucosamine units linked by a beta-1,4-glycosidic bond. This compound is a member of the chitobiose family and is structurally related to chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi .

Biochemical Analysis

Biochemical Properties

Beta-D-Glucosaminyl-(1->4)-Beta-D-Glucosamine interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme 1,4-β-D-Glucosaminidase . The nature of these interactions involves the compound binding to the active site of the enzyme, facilitating the breakdown of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-D-Glucosaminyl-(1->4)-Beta-D-Glucosamine can change over time. The compound has been reported to have a high stability, with a shelf life of over 10 years under recommended storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine typically involves the enzymatic or chemical hydrolysis of chitin or chitosan. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions. Chitinase enzymes can cleave the beta-1,4-glycosidic bonds in chitin to produce beta-D-glucosaminyl-(1->4)-beta-D-glucosamine .

Industrial Production Methods: Industrial production of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine involves the large-scale hydrolysis of chitin or chitosan using chitinase enzymes. The process is optimized to maximize yield and purity, often involving multiple steps of purification such as filtration, centrifugation, and chromatography .

Chemical Reactions Analysis

Types of Reactions: Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biochemical Properties

Chitobiose serves as a substrate for various enzymes, including 1,4-β-D-glucosaminidase, and participates in multiple biochemical pathways. It acts as a precursor for several derivatives crucial in glycoprotein synthesis and cellular functions such as glycosylation.

Stability and Shelf Life

In laboratory settings, chitobiose exhibits high stability with a shelf life exceeding ten years under recommended storage conditions. Its ability to undergo oxidation, reduction, and substitution reactions enhances its utility in research and industrial applications.

Chemistry

Chitobiose is utilized as a building block for the synthesis of complex oligosaccharides and glycoconjugates. Its unique structure allows for various chemical modifications that are essential in synthetic chemistry.

Biology

Research has focused on chitobiose's role in the structure and function of chitin and chitosan across different organisms. Studies indicate that chitobiose is vital for the development of certain bacteria that utilize it in their metabolic pathways.

Medicine

Chitobiose has garnered attention for its potential applications in drug delivery systems and tissue engineering due to its biocompatibility. Investigations into its role in joint health have led to its inclusion in dietary supplements aimed at alleviating arthritis symptoms.

Industry

The compound is employed in producing biodegradable materials and as an ingredient in agricultural products. Its use contributes to sustainable practices within these industries.

Case Study 1: Metabolic Pathways

A study involving Bacteroides thetaiotaomicron demonstrated that this bacterium utilizes chitobiose through a phosphorylase-dependent metabolic pathway. This pathway allows efficient energy utilization via direct phosphorylation of the D-mannose residue, highlighting the significance of chitobiose in gut microbiota metabolism .

Case Study 2: Antitumor Effects

Research indicates that glucosamine derivatives, including chitobiose, exhibit antitumor properties. For example, studies show that these compounds can inhibit the proliferation of human hepatoma cells (SMMC-7721) by affecting glycosylation processes critical for cell survival .

Comparison with Similar Compounds

Uniqueness: Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is unique due to its specific beta-1,4-glycosidic linkage and its role as a fundamental building block in the structure of chitin and chitosan. Its ability to undergo various chemical modifications and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Biological Activity

Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine, also known as chitobiose, is a disaccharide composed of two beta-D-glucosamine units linked by a beta-1,4-glycosidic bond. This compound plays a significant role in various biological processes and has been the subject of extensive research due to its implications in biochemistry, medicine, and industry.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H24_{24}N2_2O9_9
  • CAS Number : 77224-08-9
  • Synonyms : N-acetyl-beta-D-glucosaminyl-(1->4)-D-glucosamine, chitobiose

Chitobiose is structurally related to chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi. Its unique beta-1,4-glycosidic linkage contributes to its stability and functionality in biological systems .

Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine participates in several biochemical pathways:

  • Formation of Derivatives : It acts as a precursor for various derivatives such as N-acetyl-beta-D-galactosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl compounds, which are vital for glycoprotein synthesis.
  • Enzymatic Interactions : This disaccharide serves as a substrate for enzymes like 1,4-β-D-glucosaminidase, facilitating its breakdown and utilization in metabolic processes.

Antitumor Effects

Research has indicated that glucosamine derivatives exhibit antitumor properties. For instance, studies have shown that D-glucosamine and its derivatives can inhibit the proliferation of human hepatoma cells (SMMC-7721), suggesting potential applications in cancer therapy . The mechanism involves the conversion of glucosamine to uridine diphosphate-N-acetyl glucosamines, which are essential for O-linked glycosylation of proteins involved in cell proliferation and survival.

Role in Glycosylation

Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is crucial for the glycosylation of proteins. Glycosylation affects protein stability, activity, and interactions with other biomolecules. This modification is vital for various cellular functions, including cell signaling and immune response .

Case Study: Metabolic Pathways

A notable study on Bacteroides thetaiotaomicron revealed that this bacterium utilizes beta-D-glucosaminyl-(1->4)-beta-D-glucosamine through a phosphorylase-dependent metabolic pathway. This pathway allows for efficient energy use via direct phosphorylation of the D-mannose residue, indicating its importance in gut microbiota metabolism .

Biochemical Analysis

In laboratory settings, beta-D-glucosaminyl-(1->4)-beta-D-glucosamine has shown high stability with a shelf life exceeding ten years under recommended conditions. Its ability to undergo oxidation, reduction, and substitution reactions further enhances its utility in biochemical research and industrial applications.

Applications in Industry and Medicine

  • Biomaterials : Due to its biocompatibility, beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is explored for use in drug delivery systems and tissue engineering.
  • Agricultural Products : It is utilized in the production of biodegradable materials, contributing to sustainable agricultural practices.
  • Pharmaceuticals : Investigations into its role in joint health have led to its inclusion in supplements aimed at alleviating arthritis symptoms .

Comparison with Related Compounds

Compound NameStructure TypeBiological Activity
N-acetyl-beta-D-glucosaminyl-(1->4)-D-glucosamineAcetylated derivativeMore resistant to enzymatic degradation
Beta-D-glucosaminyl-(1->4)-alpha-D-glucosamineAlpha configurationDifferent biological interactions

The unique properties of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine make it an essential compound for various applications across different fields.

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTSDROPCWIKKY-PMCTYKHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584131
Record name 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77224-08-9, 148411-57-8
Record name 2-Amino-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77224-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chitosan, 2-hydroxypropanoate (ester)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
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beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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